TCTA exhibits efficient hole transport properties, making it a valuable material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, holes and electrons recombine to generate light. TCTA effectively transports holes towards the emitting layer, contributing to efficient light emission []. Similarly, in OPVs, TCTA aids in transporting holes generated upon light absorption, contributing to electricity generation [].
TCTA possesses a high lying Lowest Unoccupied Molecular Orbital (LUMO) energy level. This property allows it to function as an exciton/electron blocking layer in optoelectronic devices. Excitons are bound electron-hole pairs crucial for light emission in OLEDs. TCTA's high LUMO level prevents electrons from escaping the emitting layer, enhancing exciton recombination and light emission efficiency [].
Tris(4-(9H-carbazol-9-yl)phenyl)amine, with the chemical formula C54H36N4, is an organic compound characterized by its unique structure that includes three 4-(9H-carbazol-9-yl)phenyl groups attached to a central nitrogen atom. This compound is notable for its potential applications in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs). The presence of carbazole moieties contributes to its excellent charge transport properties and stability under operational conditions .
Research on the biological activity of tris(4-(9H-carbazol-9-yl)phenyl)amine is limited, but compounds with similar structures have shown potential antioxidant properties. These properties may be attributed to the stability of the carbazole units, which can scavenge free radicals. Additionally, some studies suggest that carbazole derivatives exhibit anti-cancer activity, although specific investigations on this compound are needed to confirm such effects .
The synthesis of tris(4-(9H-carbazol-9-yl)phenyl)amine typically involves several steps:
Interaction studies involving tris(4-(9H-carbazol-9-yl)phenyl)amine focus on its behavior within electronic devices. These studies often examine:
Tris(4-(9H-carbazol-9-yl)phenyl)amine shares structural similarities with several other compounds that also contain carbazole moieties or phenylamine cores. Here are some examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tris(4-carbazoylphenyl)amine | Contains three carbazole units | Known for high thermal stability |
N,N'-bis(4-(9H-carbazol-9-yl)-phenyl)-N,N'-diphenylamine | Contains two phenyl groups and two carbazole units | Exhibits different charge transport characteristics |
4,4',4''-(Tris(carbazol-9-yl)-triphenylamine) | Similar core structure but with triphenyl groups | Enhanced electron transport properties |
Tris(4-(9H-carbazol-9-yl)phenyl)amine is unique due to its specific arrangement of three carbazole units, which optimizes its electronic properties for use in advanced organic electronic applications. Its structural design provides a balance between stability and charge mobility that is critical for effective performance in devices like OLEDs .
The molecular structure of tris(4-(9H-carbazol-9-yl)phenyl)amine exhibits a distinctive three-dimensional architecture that fundamentally determines its electronic and physical properties. The compound possesses the molecular formula C54H36N4 with a molecular weight of 740.89 to 740.91 grams per mole, depending on the measurement precision. The Chemical Abstracts Service registry number 139092-78-7 uniquely identifies this compound, while its systematic International Union of Pure and Applied Chemistry name is 4-(9H-carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]aniline.
The molecular geometry of tris(4-(9H-carbazol-9-yl)phenyl)amine features a central nitrogen atom connected to three 4-(9H-carbazol-9-yl)phenyl groups, creating a propeller-like configuration. This arrangement results in significant steric interactions between the carbazole units, which influences both the molecular conformation and the solid-state packing behavior. The compound exhibits a predicted density of 1.23 ± 0.1 grams per cubic centimeter, reflecting the efficient packing of these bulky aromatic systems.
Crystallographic investigations using two-dimensional grazing incidence X-ray diffraction have revealed crucial insights into the solid-state organization of tris(4-(9H-carbazol-9-yl)phenyl)amine. Vacuum-processed films of this compound demonstrate weak and broad diffraction patterns, indicating an amorphous structure with random molecular orientation on substrates due to weak intermolecular interactions. The planar packing distance has been determined to be approximately 4.4 Angstroms, which closely resembles face-to-face π-π stacking distances but reflects the loosely packed nature of vacuum-deposited molecules.
The spectroscopic characterization of tris(4-(9H-carbazol-9-yl)phenyl)amine provides additional structural information. The compound exhibits characteristic absorption maxima at 293 and 326 nanometers in tetrahydrofuran solution, with fluorescence emission at 385 nanometers. These optical properties directly correlate with the extended π-conjugation system created by the carbazole-phenyl linkages. The InChI Key AWXGSYPUMWKTBR-UHFFFAOYSA-N serves as a unique digital identifier for computational and database applications.
The synthesis of tris(4-(9H-carbazol-9-yl)phenyl)amine requires sophisticated organic chemistry approaches that can effectively couple carbazole units with triphenylamine scaffolds. Multiple synthetic strategies have been developed to access this important compound, with transition metal-catalyzed cross-coupling reactions emerging as the most efficient and widely adopted methodologies.
The Suzuki-Miyaura cross-coupling reaction represents the predominant synthetic approach for constructing carbazole-triphenylamine hybrid systems. This methodology typically involves the reaction between carbazole-derived boronic acids or boronate esters with halogenated triphenylamine precursors. The fundamental reaction mechanism proceeds through oxidative addition of the aryl halide to palladium(0), transmetalation with the organoborane species, and reductive elimination to form the desired carbon-carbon bond.
Alternative synthetic approaches include the Ullmann coupling reaction, which utilizes copper-mediated carbon-nitrogen bond formation. This methodology involves the reaction of tris(4-bromophenyl)amine with carbazole derivatives in the presence of copper bronze and potassium carbonate. The reaction conditions typically require elevated temperatures around 190°C and extended reaction times of 48 hours, yielding the desired product in moderate yields of approximately 41%.
Advanced synthetic protocols have been developed to improve the efficiency of carbazole-triphenylamine coupling reactions. One optimized procedure involves the use of tris(dibenzylideneacetone)dipalladium as the catalyst precursor, combined with specialized phosphine ligands such as 2-(di-tert-butylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl. This methodology employs sodium tert-butoxide as the base in o-xylene solvent at 140°C, achieving remarkable conversion rates exceeding 99% and product yields of 96%.
The electropolymerization approach represents an innovative synthetic strategy for accessing carbazole-based materials. This methodology involves the electrochemical synthesis of poly(tris(4-carbazoyl-9-ylphenyl)amine) on indium tin oxide electrodes, providing a direct route to electrode-supported materials for electronic applications. The electropolymerization process typically requires the preparation of tris(4-carbazoyl-9-ylphenyl)amine monomers through conventional synthetic methods, followed by controlled electrochemical oxidation to form the desired polymeric materials.
The optimization of Suzuki cross-coupling reactions for tris(4-(9H-carbazol-9-yl)phenyl)amine synthesis requires careful consideration of multiple reaction parameters, including catalyst selection, ligand effects, base choice, and solvent systems. Extensive research has demonstrated that systematic optimization of these variables can significantly impact both reaction yields and product purity.
Catalyst selection plays a crucial role in determining the success of Suzuki cross-coupling reactions. Tetrakis(triphenylphosphine)palladium(0) remains the most commonly employed catalyst system, providing reliable performance across a wide range of substrates. However, alternative catalyst systems such as tris(dibenzylideneacetone)dipalladium combined with specialized phosphine ligands have shown superior performance in challenging coupling reactions. The choice of catalyst loading typically ranges from 1 to 10 mole percent, with higher loadings reserved for particularly difficult substrates.
Ligand effects significantly influence the efficiency of Suzuki cross-coupling reactions. Comprehensive studies have evaluated various phosphine ligands, including triphenylphosphine, tri(o-tolyl)phosphine, and tri(p-tolyl)phosphine, for their impact on reaction outcomes. The data reveals that ligand sterics and electronics both contribute to reaction success, with bulky electron-rich phosphines generally providing enhanced reactivity. Specialized ligands such as 2-(di-tert-butylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl have demonstrated exceptional performance in sterically demanding coupling reactions.
Ligand | Cone Angle (degrees) | Yield with Aryl Iodide (%) | Yield with Aryl Bromide (%) |
---|---|---|---|
Triphenylphosphine | 145 | 11 | 68 |
Tri(o-tolyl)phosphine | 194 | 66 | 61 |
Tri(p-tolyl)phosphine | 145 | 43 | 51 |
Triphenyl phosphite | 130 | 66 | 54 |
Base selection profoundly impacts the success of Suzuki cross-coupling reactions. Traditional bases such as potassium carbonate and sodium carbonate provide reliable performance under standard conditions. However, advanced optimization studies have identified sodium tert-butoxide as a superior base for challenging substrates, particularly when combined with appropriate solvent systems. The base serves multiple functions in the reaction mechanism, including activation of the boronic acid species and neutralization of hydrogen halide byproducts.
Solvent system optimization represents another critical aspect of reaction development. Biphasic solvent systems combining toluene with water have proven effective for many applications, providing the necessary solubility for organic substrates while maintaining access to the aqueous base. Alternative solvent systems such as o-xylene have demonstrated superior performance for temperature-sensitive reactions, allowing for efficient coupling at elevated temperatures without significant decomposition.
Temperature and reaction time optimization requires balancing reaction efficiency with substrate stability. Most Suzuki cross-coupling reactions for tris(4-(9H-carbazol-9-yl)phenyl)amine synthesis proceed optimally at temperatures between 100°C and 140°C. Extended reaction times of 15 to 24 hours are typically required to achieve complete conversion, particularly for sterically hindered substrates.
Sublimation purification represents the gold standard for achieving ultra-high purity tris(4-(9H-carbazol-9-yl)phenyl)amine suitable for electronic applications. This technique exploits the favorable volatility characteristics of the compound, allowing for the separation of the desired product from non-volatile impurities and reaction byproducts. The sublimation process typically requires carefully controlled temperature and pressure conditions to achieve optimal purification efficiency while minimizing product decomposition.
The sublimation process for tris(4-(9H-carbazol-9-yl)phenyl)amine typically operates under reduced pressure conditions, with temperatures carefully controlled to remain below the decomposition threshold. Commercial suppliers have developed standardized sublimation protocols that consistently achieve purities exceeding 98.0% by high-performance liquid chromatography analysis. The sublimed material exhibits superior crystalline quality compared to conventional recrystallization methods, with enhanced thermal stability and reduced impurity content.
Purity validation protocols for sublimed tris(4-(9H-carbazol-9-yl)phenyl)amine employ multiple analytical techniques to ensure material quality meets stringent electronic application requirements. High-performance liquid chromatography serves as the primary quantitative analysis method, providing accurate determination of the main component purity. Elemental analysis confirms the expected carbon and nitrogen content, with typical specifications requiring 86.23 to 88.85% carbon content.
Nuclear magnetic resonance spectroscopy provides comprehensive structural verification, confirming the integrity of the carbazole-triphenylamine framework and detecting potential isomeric impurities. The one-dimensional proton nuclear magnetic resonance spectrum of pure tris(4-(9H-carbazol-9-yl)phenyl)amine exhibits characteristic patterns consistent with the expected molecular structure. Integration patterns and chemical shift assignments allow for quantitative assessment of structural purity.
Infrared spectroscopy serves as an additional analytical tool for purity assessment, providing fingerprint identification of the compound and detection of potential functional group contamination. The infrared spectrum of high-purity tris(4-(9H-carbazol-9-yl)phenyl)amine exhibits characteristic absorption bands corresponding to carbazole and triphenylamine structural features.
Physical property measurements provide additional validation of material purity. High-purity sublimed tris(4-(9H-carbazol-9-yl)phenyl)amine exhibits a sharp melting point of 266°C, compared to broader melting ranges observed for less pure materials. The appearance of sublimed material typically ranges from white to pale yellow crystalline powder, with color serving as a qualitative indicator of purity level.
Purity Grade | Purity (%) | Melting Point (°C) | Appearance | Analysis Method |
---|---|---|---|---|
Standard | >98.0 | 266 | White to pale yellow | High-performance liquid chromatography |
Sublimed | >98.0 | 266 | White crystalline | High-performance liquid chromatography, nitrogen analysis |
Research grade | >99.5 | 298-300 | White powder | Sublimation, multiple analytical methods |
Quality control protocols for sublimed tris(4-(9H-carbazol-9-yl)phenyl)amine include comprehensive testing of electronic properties to ensure suitability for device applications. Electrochemical characterization confirms the expected highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of 5.83 and 2.43 electron volts, respectively. These energy levels directly impact the compound's performance as a hole-transport material and must remain within specified tolerances for optimal device function.
The thermal stability characteristics of tris(4-(9H-carbazol-9-yl)phenyl)amine represent a fundamental aspect of its physicochemical profile, particularly relevant for applications in organic electronic devices where operational temperatures may exceed ambient conditions. Thermogravimetric analysis coupled with differential scanning calorimetry provides comprehensive insights into the compound's thermal decomposition pathways and phase transition behaviors [1] [2].
The melting point of tris(4-(9H-carbazol-9-yl)phenyl)amine has been consistently reported across multiple sources with values ranging from 179-183°C to 298-300°C, with the higher range representing more purified samples [3] [4] [5]. The glass transition temperature determination for this compound follows the established principles for conjugated organic materials, where the rigid backbone structure and semicrystalline nature can complicate traditional differential scanning calorimetry measurements [6].
Thermal Property | Temperature Range (°C) | Reference Method |
---|---|---|
Melting Point | 179-183 | Standard DSC [3] |
Melting Point | 298-300 | High Purity Sample [4] |
Melting Point | 266 | HPLC Purified [5] |
Glass Transition | 148-165 | DSC Analysis [1] |
Thermogravimetric analysis reveals that tris(4-(9H-carbazol-9-yl)phenyl)amine exhibits exceptional thermal stability with decomposition temperatures significantly above typical operational ranges [2]. The compound demonstrates minimal weight loss until temperatures approach 300°C, indicating robust molecular architecture resistant to thermal degradation [7]. The decomposition pathway analysis through coupled thermogravimetric analysis and mass spectrometry indicates that thermal breakdown occurs through multiple stages, with initial degradation involving the cleavage of carbon-nitrogen bonds within the triphenylamine core structure [8].
The thermal decomposition mechanism of carbazole-containing compounds generally follows established pathways involving lateral dioxygenation at carbon positions 3 and 4, monohydroxylation at carbon positions 1, 2, and 3, and angular dioxygenation at carbon positions 1 and 9a [8]. For tris(4-(9H-carbazol-9-yl)phenyl)amine, the presence of three carbazole units creates multiple potential degradation sites, with the decomposition proceeding through radical mechanisms involving symmetric cleavage of carbon-nitrogen and carbon-carbon bonds [9].
Differential scanning calorimetry studies of related carbazole derivatives demonstrate that compounds with multiple carbazole units exhibit enhanced thermal stability compared to single carbazole-containing molecules [1] [7]. The thermal stability improvement can be attributed to specific interactions between carbazole units, including pi-pi stacking arrangements that reduce chain mobility and create energy barriers for thermal degradation processes [10].
The solubility characteristics of tris(4-(9H-carbazol-9-yl)phenyl)amine reflect its large molecular weight (740.89 g/mol) and predominantly aromatic structure, resulting in selective solubility in organic solvents with appropriate polarity parameters [4] [11]. Comprehensive solvent compatibility studies reveal that the compound exhibits optimal dissolution in tetrahydrofuran, chloroform, and dichloromethane, while demonstrating limited solubility in polar protic solvents [4] [12].
Solvent System | Solubility | Concentration Range | Applications |
---|---|---|---|
Tetrahydrofuran | Highly Soluble | >10 mg/mL | Spectroscopic Analysis [12] |
Chloroform | Soluble | 5-10 mg/mL | Device Fabrication [4] |
Dichloromethane | Soluble | 5-10 mg/mL | Solution Processing [4] |
Methanol | Limited | <1 mg/mL | Purification [13] |
The solubility parameter determination for tris(4-(9H-carbazol-9-yl)phenyl)amine follows Hansen solubility parameter theory, where the compound's extensive aromatic character and lack of strong hydrogen bonding sites result in moderate dispersion forces and limited polar interactions [11]. Stock solution preparation protocols indicate that concentrations up to 1 millimolar can be achieved in appropriate organic solvents, with higher concentrations requiring elevated temperatures or extended dissolution periods [11].
Solvent compatibility studies for device applications demonstrate that tris(4-(9H-carbazol-9-yl)phenyl)amine maintains structural integrity and electronic properties across various solvent systems commonly employed in organic electronics fabrication [12]. The compound's solubility in tetrahydrofuran enables solution-processed device fabrication techniques, while its stability in chlorinated solvents facilitates purification and characterization procedures [4] [12].
The molecular interactions governing solubility behavior involve primarily van der Waals forces between the carbazole units and solvent molecules, with minimal contribution from hydrogen bonding due to the absence of readily accessible hydrogen bond donors or acceptors [14]. This solubility profile makes tris(4-(9H-carbazol-9-yl)phenyl)amine compatible with standard organic electronics processing conditions while maintaining chemical stability throughout solution-based fabrication procedures [12].
The optical properties of tris(4-(9H-carbazol-9-yl)phenyl)amine provide distinctive spectroscopic fingerprints that enable both identification and characterization of the compound's electronic structure. Ultraviolet-visible absorption spectroscopy reveals characteristic absorption maxima at 293 nanometers and 326 nanometers when measured in tetrahydrofuran solution, reflecting the electronic transitions within the carbazole-triphenylamine conjugated system [12] [4].
Spectroscopic Parameter | Wavelength (nm) | Solvent | Electronic Transition |
---|---|---|---|
UV Absorption λmax | 293 | THF | π-π* Transition [12] |
UV Absorption λmax | 326 | THF | Charge Transfer [12] |
UV Absorption λmax | 326 | DCM | Extended Conjugation [4] |
Fluorescence λem | 385 | THF | Singlet Emission [12] |
Photoluminescence spectroscopy demonstrates that tris(4-(9H-carbazol-9-yl)phenyl)amine exhibits fluorescence emission with a maximum at 385 nanometers when excited in tetrahydrofuran solution [12]. The emission characteristics reflect the compound's role as an efficient hole transport material, with the photoluminescence quantum yield influenced by the molecular environment and concentration effects [15] [16].
The spectroscopic signatures of tris(4-(9H-carbazol-9-yl)phenyl)amine can be understood through its molecular orbital structure, where the highest occupied molecular orbital is positioned at 5.83 electron volts and the lowest unoccupied molecular orbital at 2.43 electron volts [12] [17]. This electronic structure results in a substantial band gap of 3.4 electron volts, contributing to the compound's effectiveness as a phosphorescent host material and exciton blocking layer [12].
Comparative spectroscopic analysis with related carbazole derivatives indicates that the incorporation of multiple carbazole units into the triphenylamine framework results in bathochromic shifts relative to single carbazole-containing compounds [18] [15]. The extended conjugation and electronic delocalization contribute to the distinctive absorption and emission profiles that characterize this compound class [18].
The photoluminescence behavior exhibits solvent-dependent characteristics, with emission wavelengths and quantum yields varying according to the polarity and hydrogen bonding capacity of the solvent environment [15] [16]. In polar solvents, the charge transfer character of the excited state becomes more pronounced, leading to red-shifted emission and modified photophysical properties [15].
The morphological stability of tris(4-(9H-carbazol-9-yl)phenyl)amine under operational stress conditions represents a critical factor determining its long-term performance in electronic device applications. Comprehensive stress testing protocols evaluate the compound's structural integrity under conditions including elevated temperatures, ultraviolet radiation exposure, and electrical bias stress [19] [20].
Stress Condition | Duration | Temperature (°C) | Stability Assessment |
---|---|---|---|
Thermal Cycling | 1000 hours | 85 | Minimal Degradation [19] |
UV Exposure | 500 hours | 25 | Structure Maintained [20] |
Humidity Stress | 1000 hours | 85/85% RH | Chemical Stability [19] |
Electrical Bias | 1000 hours | 25 | Morphology Preserved [21] |
Thermal stress testing at elevated temperatures demonstrates that tris(4-(9H-carbazol-9-yl)phenyl)amine maintains its amorphous film morphology and electronic properties under conditions representative of device operation [19]. The compound's high glass transition temperature and robust molecular architecture contribute to excellent thermal stability, with minimal changes observed in film thickness or surface roughness following extended exposure to elevated temperatures [21].
Ultraviolet radiation exposure studies reveal that tris(4-(9H-carbazol-9-yl)phenyl)amine exhibits superior photostability compared to many organic semiconductor materials [20]. The carbazole units provide inherent resistance to ultraviolet-induced degradation through their stable aromatic structure and limited susceptibility to photo-oxidation reactions [20]. Extended ultraviolet exposure results in minimal changes to the compound's optical and electrical properties, indicating robust molecular stability under photostress conditions [20].
Morphological characterization through atomic force microscopy and scanning electron microscopy demonstrates that tris(4-(9H-carbazol-9-yl)phenyl)amine films maintain uniform surface topology and consistent grain structure throughout operational stress testing [22]. The amorphous nature of deposited films contributes to morphological stability, as the absence of crystalline domains eliminates potential stress concentration sites that could lead to film degradation [22].
Irritant